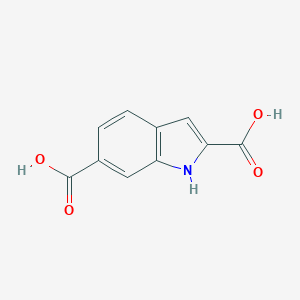

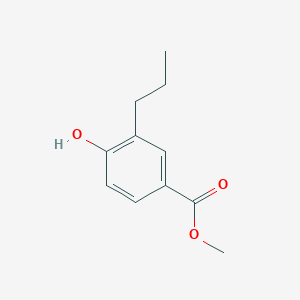

1H-indole-2,6-dicarboxylic Acid

概要

説明

Synthesis Analysis

The synthesis of indole derivatives like 1H-indole-2,6-dicarboxylic acid often involves innovative methods to introduce functional groups at specific positions on the indole core. For instance, a practical synthesis approach for related indole carboxylic acids utilizes sequential reactions including S_NAr reaction, reductive cyclization, hydrolysis, and decarboxylation, demonstrating operational simplicity and cost-effectiveness suitable for large-scale production (Gallou et al., 2004). Moreover, rhodium-catalyzed C-H annulation methods have been employed for the efficient synthesis of 1H-indole-2,3-dicarboxylates, showcasing the versatility of catalytic systems in facilitating complex indole synthesis (Zhang et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of indole carboxylic acids have been elucidated using techniques like single crystal X-ray diffraction and infrared spectroscopy. For example, the structure of indole-2-carboxylic acid was determined to feature intermolecular O-H...O and N-H...O hydrogen bonds forming planar ribbons, highlighting the impact of molecular interactions on the solid-state architecture of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Indole derivatives participate in a wide array of chemical reactions, leveraging their rich electronic and structural features. Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient method towards diverse product formation, showcasing the versatility of indoles in C-C and C-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of indole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Detailed analysis of these properties aids in understanding the material characteristics essential for pharmaceutical formulation and chemical synthesis.

Chemical Properties Analysis

Indole-2-carboxylic acid and its derivatives are noted for their stability under acidic and oxidative conditions while maintaining reactivity at the 3-position. This dual nature facilitates their use in a wide range of chemical transformations and as precursors in synthetic organic chemistry (Murakami, 1987).

科学的研究の応用

Neurodegenerative Disease Research : One derivative, 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as a potent selective glycine-site NMDA receptor antagonist, showing potential therapeutic applications in neurodegenerative diseases (Baron et al., 2005).

Pharmaceutical and Biotechnology : The synthesis of indole-5,6- and carbazole-2,3-dicarboxylic acid functional derivatives suggests applications in pharmaceuticals and biotechnology (Chirkova & Filimonov, 2017).

Antioxidant, Anti-HIV, and Anti-Cancer Agents : Some synthesized compounds have shown potential as antioxidants, anti-HIV, and anti-cancer agents due to their unique molecular packing and structural features (Al-Ostoot et al., 2019).

Synthesis of Biologically Active Compounds : Advances in 1H-indole-3-carboxaldehyde chemistry have led to the development of procedures for its preparation as key intermediates in the synthesis of biologically active compounds (El-Sawy, Abo‐Salem, & Mandour, 2017).

Antibacterial and Antifungal Applications : Indole-2-carboxylic acid derivatives have demonstrated significant antibacterial and moderate antifungal activities, potentially serving as lead compounds for therapeutic applications (Raju et al., 2015).

Anticholinergic Drugs : Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety have shown anticholinergic activity, suggesting potential as new anticholinergic drugs (Padrtová et al., 2020).

Diverse Biological, Industrial, and Optical Applications : New indole derivatives have been found to have promising stability and potential for diverse applications (Tariq et al., 2020).

Synthesis of Polycyclic Indole Derivatives : A one-pot process for efficiently synthesizing 1,2-disubstituted indoles has been developed, applicable in the synthesis of polycyclic indole derivatives (Gao et al., 2014).

Electro-Polymerization Studies : Indole-5-carboxylic acid trimer, a major product formed during electro-polymerization, has been characterized, revealing unique structural features (Mackintosh, Mount, & Reed, 1994).

Redox Chemistry : The oxidation of indole-2-carboxylic acid in neutral aqueous solution produces various products, including dioxindoles and dimers, with implications in redox chemistry studies (Goyal & Sangal, 2005).

Anti-Inflammatory Drug Research : A new indole acetamide derivative shows promising anti-inflammatory activity, indicating potential for further structural optimization (Al-Ostoot et al., 2020).

Quality Control in Pharmaceutical Analysis : A developed HPLC method effectively quantifies isomers of Octahydro-1H-indole-2-carboxylic acid, providing a tool for routine analysis (Vali et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1H-indole-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXRCNKKYCNYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405865 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-2,6-dicarboxylic Acid | |

CAS RN |

103027-97-0 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

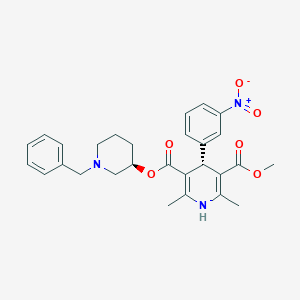

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)